N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide
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Overview
Description
N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.
Scientific Research Applications
Antimicrobial, Analgesic, and Anti-inflammatory Applications
Quinazoline derivatives, including the compound , have been investigated for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized various quinazoline derivatives and found that some compounds exhibited significant activity against microbes, pain, and inflammation, highlighting their therapeutic potential in these areas (Dash, Dash, Laloo, & Medhi, 2017).
Anti-HIV Properties
Research by Desai et al. (1996) focused on the synthesis of substituted quinazolone derivatives, including the one , as potential anti-HIV agents. The study provided insights into the structure-activity relationship of these compounds, demonstrating their potential in HIV treatment (Desai, Bhatt, Shah, Undavia, Trivedi, & Narayanan, 1996).
Antitumor and Antibacterial Applications
Gangjee et al. (1996) synthesized novel pyrrolo[2,3-d]pyrimidines, structurally related to the compound , as potential inhibitors of thymidylate synthase. These compounds were evaluated as antitumor and antibacterial agents, showing promising results in these fields (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Anticonvulsant Properties
A study by Archana, Srivastava, and Kumar (2002) synthesized thiadiazolyl and thiazolidinonyl quinazolin-4 3H-ones, exploring their potential as anticonvulsant agents. These compounds were evaluated for their efficacy in seizure control, showing significant potential in this area (Archana, Srivastava, & Kumar, 2002).
Antiviral Activity
Research by Pandey et al. (2008) on quinazolinone derivatives, including compounds structurally related to the one , revealed their antiviral activities against viruses like Japanese encephalitis and Herpes simplex (Pandey, Kumar, Saxena, Mukesh, Joshi, & Bajpai, 2008).
Properties
Molecular Formula |
C23H20N4O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[2-methoxy-4-[[2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H20N4O5S/c1-27-22(30)15-6-3-4-7-16(15)26-23(27)33-13-20(28)24-14-9-10-17(19(12-14)31-2)25-21(29)18-8-5-11-32-18/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
DGHNJYFIBSFUOC-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)OC |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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